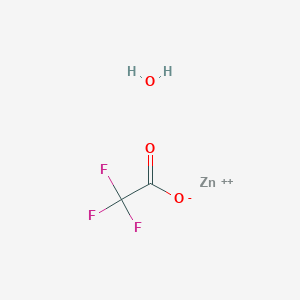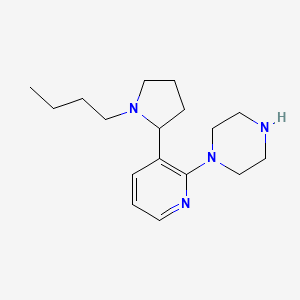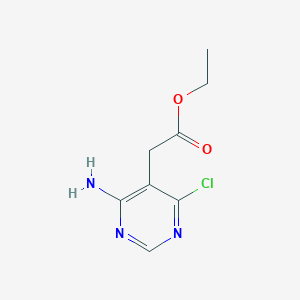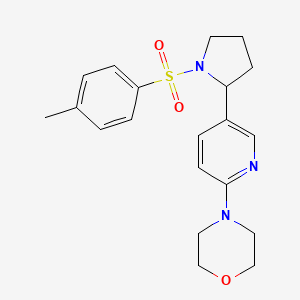
4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine is a complex organic compound with a molecular formula of C20H25N3O3S. This compound features a morpholine ring, a pyridine ring, and a tosylated pyrrolidine moiety, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine typically involves multiple steps, starting with the preparation of the tosylated pyrrolidine. The tosylation of pyrrolidine is achieved using tosyl chloride in the presence of a base such as triethylamine. The resulting tosylpyrrolidine is then reacted with 2-bromopyridine under palladium-catalyzed coupling conditions to form the pyridine-substituted intermediate. Finally, this intermediate is reacted with morpholine under nucleophilic substitution conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for tosylation and coupling reactions, as well as automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the morpholine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Wissenschaftliche Forschungsanwendungen
4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine: Similar in structure but with different substituents, leading to varied biological activities.
Isothiazolo[4,5-b]pyridines: Explored as inhibitors of cyclin G-associated kinase, showcasing different inhibitory profiles compared to the target compound.
Uniqueness
4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tosylated pyrrolidine moiety, in particular, provides unique binding properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C20H25N3O3S |
|---|---|
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
4-[5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-yl]morpholine |
InChI |
InChI=1S/C20H25N3O3S/c1-16-4-7-18(8-5-16)27(24,25)23-10-2-3-19(23)17-6-9-20(21-15-17)22-11-13-26-14-12-22/h4-9,15,19H,2-3,10-14H2,1H3 |
InChI-Schlüssel |
WPYYFTNSTYVGSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




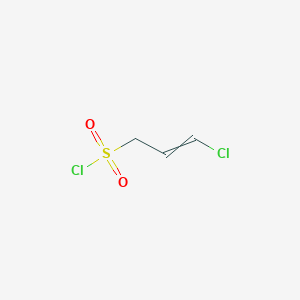

![Methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate](/img/structure/B11818841.png)
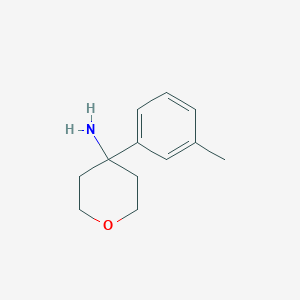
![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B11818862.png)
![2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]-](/img/structure/B11818867.png)



